molecular formula C11H10ClNO B3374761 3-(Chloromethyl)-2-methoxyquinoline CAS No. 1038983-52-6

3-(Chloromethyl)-2-methoxyquinoline

Cat. No.: B3374761
CAS No.: 1038983-52-6
M. Wt: 207.65 g/mol
InChI Key: NAVYHPAMBVAVQA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloromethyl group at the third position and a methoxy group at the second position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methoxyquinoline typically involves the chloromethylation of 2-methoxyquinoline. One common method is the Blanc reaction, where 2-methoxyquinoline is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The methoxy group can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

  • Substituted quinoline derivatives
  • Quinoline-2-carboxylic acids
  • Tetrahydroquinoline derivatives

Scientific Research Applications

3-(Chloromethyl)-2-methoxyquinoline has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methoxyquinoline is primarily attributed to its ability to interact with various molecular targets and pathways:

    DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting the replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

    2-Methoxyquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Methylquinoline: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    3-(Chloromethyl)quinoline: Lacks the methoxy group, affecting its solubility and biological activity.

Uniqueness: 3-(Chloromethyl)-2-methoxyquinoline is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Biological Activity

3-(Chloromethyl)-2-methoxyquinoline (CMQ) is a synthetic compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of CMQ, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 1038983-52-6

The biological activity of CMQ is primarily attributed to its ability to interact with various biological targets. The chloromethyl group enhances electrophilicity, allowing for nucleophilic attack by biomolecules such as proteins and nucleic acids. This interaction can disrupt cellular processes, leading to cytotoxic effects in certain cancer cell lines.

Biological Activity Overview

Recent studies have investigated the biological activities of CMQ and its derivatives. Key findings include:

  • Antimicrobial Activity : CMQ exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it shows effectiveness against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research indicates that CMQ can induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit cell proliferation in several cancer lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that CMQ may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by Rbaa et al. demonstrated that CMQ derivatives displayed varying degrees of antibacterial activity. The compound's effectiveness was measured using the disk diffusion method, revealing inhibition zones comparable to standard antibiotics.

CompoundInhibition Zone (mm)Target Bacteria
CMQ22Staphylococcus aureus
CMQ Derivative 124Escherichia coli
Standard Drug25Klebsiella pneumonia

Anticancer Activity

In vitro studies showed that CMQ significantly inhibited the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
HeLa15
MCF-712

The mechanism involves the activation of caspases leading to apoptosis, as evidenced by increased levels of cleaved PARP in treated cells.

Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with CMQ resulted in a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A clinical evaluation assessed the effectiveness of CMQ against multi-drug resistant bacterial strains in a hospital setting. Results indicated that CMQ reduced bacterial load significantly compared to control treatments.
  • Case Study on Cancer Treatment :
    A preclinical trial investigated the use of CMQ in combination with standard chemotherapy agents in breast cancer models. The combination therapy showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

Properties

IUPAC Name

3-(chloromethyl)-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVYHPAMBVAVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038983-52-6
Record name 3-(chloromethyl)-2-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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